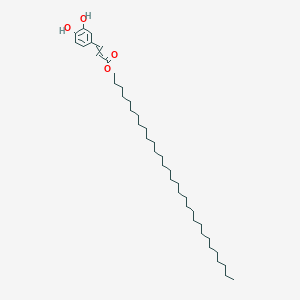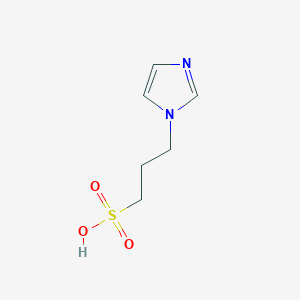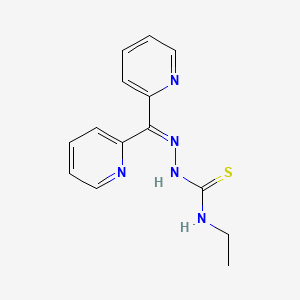
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- is a chemical compound with the molecular formula C12H11N5S and a molecular weight of 257.31 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbothioamide group and a di-2-pyridinylmethylene moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- can be synthesized through the reaction of di-2-pyridyl ketone with thiosemicarbazide under specific conditions . The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Di-2-pyridyl ketone+Thiosemicarbazide→Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- can be compared with similar compounds such as:
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl-: This compound has a similar structure but with a phenyl group instead of an ethyl group.
Di(2-pyridyl) ketone thiosemicarbazone: Another related compound with similar chemical properties.
特性
CAS番号 |
741250-20-4 |
|---|---|
分子式 |
C14H15N5S |
分子量 |
285.37 g/mol |
IUPAC名 |
1-(dipyridin-2-ylmethylideneamino)-3-ethylthiourea |
InChI |
InChI=1S/C14H15N5S/c1-2-15-14(20)19-18-13(11-7-3-5-9-16-11)12-8-4-6-10-17-12/h3-10H,2H2,1H3,(H2,15,19,20) |
InChIキー |
IWABPESLGHOJPB-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
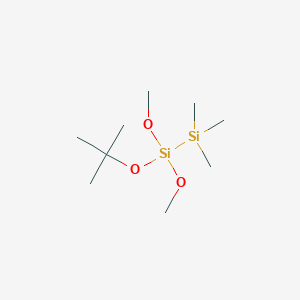
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
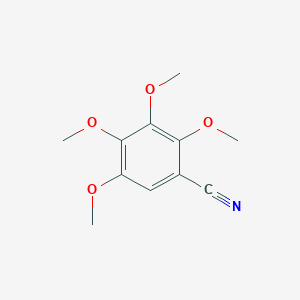
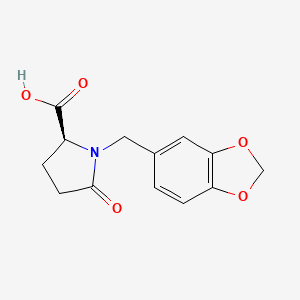
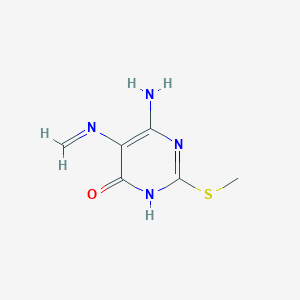
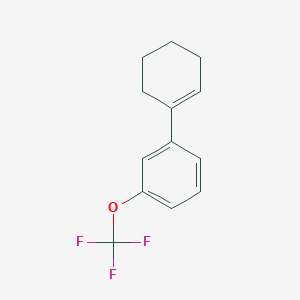
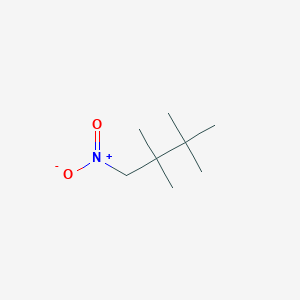
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)
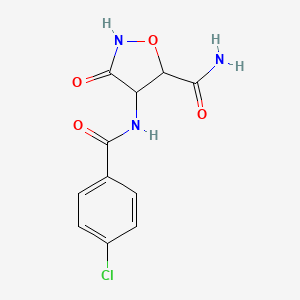

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
